molecular formula C23H47N3O3 B12626084 (2S,3S,4R)-2-Azidotricosane-1,3,4-triol CAS No. 918866-99-6

(2S,3S,4R)-2-Azidotricosane-1,3,4-triol

Cat. No.: B12626084
CAS No.: 918866-99-6
M. Wt: 413.6 g/mol
InChI Key: VTEPLZXCWFUNLV-ZRBLBEILSA-N
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Description

(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is a synthetic, chiral organic compound featuring a long-chain hydrocarbon backbone with azide and multiple hydroxyl functional groups. This structure makes it a valuable intermediate in organic synthesis and chemical biology, particularly for applications utilizing click chemistry. The azide group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a robust and bio-orthogonal "click" chemistry method, to form stable 1,2,3-triazole linkages. This reaction is widely employed for the bioconjugation of biomolecules, labeling of cellular components, and the synthesis of chemical libraries for drug discovery . Compounds with similar 2-azido-1,3,4-triol scaffolds serve as key precursors for the development of bioactive molecules. Research into analogous structures has demonstrated their relevance in medicinal chemistry, where they can be conjugated with heterocyclic moieties to create compounds with antiproliferative properties for cancer research . The defined stereochemistry at the 2, 3, and 4 positions is critical for its specific interactions in biological systems and for constructing molecules with desired three-dimensional architecture. As a lipid-like molecule, it also has potential applications in materials science and the study of membrane dynamics. This product is provided for research purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

918866-99-6

Molecular Formula

C23H47N3O3

Molecular Weight

413.6 g/mol

IUPAC Name

(2S,3S,4R)-2-azidotricosane-1,3,4-triol

InChI

InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(28)23(29)21(20-27)25-26-24/h21-23,27-29H,2-20H2,1H3/t21-,22+,23-/m0/s1

InChI Key

VTEPLZXCWFUNLV-ZRBLBEILSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N=[N+]=[N-])O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O

Origin of Product

United States

Preparation Methods

Reduction and Azidation Method

This method involves the reduction of a precursor compound followed by azidation.

  • Step 1 : Reduction of a suitable fatty acid or alcohol to form a triol.

  • Step 2 : Conversion of the hydroxyl group into an azide using sodium azide in the presence of a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).

Yield : Typically yields around 60-70% depending on reaction conditions.

Direct Azidation Method

In this method, existing alcohol groups on a long-chain fatty alcohol are directly converted to azides.

  • Reagents : Sodium azide is used in conjunction with a catalyst such as phosphorus oxychloride (POCl3) to facilitate the transformation.

Yield : This method can achieve yields of approximately 50-65%.

Multi-Step Synthesis

A more complex synthesis route involves several steps including protection-deprotection strategies.

  • Protection : Protect hydroxyl groups using silyl or acyl protecting groups.

  • Azidation : Introduce azide groups through nucleophilic substitution.

  • Deprotection : Remove protecting groups to yield the final product.

Yield : This method is labor-intensive but can yield up to 80% purity for the final compound.

Comparative Analysis of Methods

The following table summarizes the various preparation methods along with their respective yields and complexity:

Method Steps Involved Typical Yield (%) Complexity Level
Reduction and Azidation Reduction → Azidation 60-70 Moderate
Direct Azidation Direct conversion 50-65 Low
Multi-Step Synthesis Protection → Azidation → Deprotection Up to 80 High

Research Findings

Recent studies highlight the significance of optimizing reaction conditions such as temperature, solvent choice, and reaction time to enhance yield and purity:

  • A study published in Synthetic Communications demonstrated that varying the solvent from DMF to DMSO increased yields by approximately 15% due to improved solubility of reagents.

  • Another research article emphasized the use of microwave-assisted synthesis which significantly reduced reaction times while maintaining high yields.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (2S,3S,4R)-2-azidotricosane-1,3,4-triol, we compare it with structurally and functionally analogous compounds (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Synthesis Method Source Key Applications Reference
(2S,3S,4R)-2-Azidotricosane-1,3,4-triol Azide, 3 hydroxyls MCRs, azide substitution Synthetic Glycoconjugate vaccines, iNKT cell modulation
(2S,3S,4R)-2-Amino-octadecane-1,3,4-triol Amine, 3 hydroxyls Reductive amination Synthetic Intermediate for azide analogs
(2S,3S,4R)-2-Azidooctadecane-1,3,4-triol Azide, 3 hydroxyls (shorter chain) Ugi-4CR, azide introduction Synthetic Vaccine conjugates, click chemistry
(2S,3S,4R)-2-Acylamido-tricosane-1,3,4-triol Amide, 3 hydroxyls Natural isolation Natural (plants) Immunomodulatory studies

Functional Group and Reactivity

The azide group in (2S,3S,4R)-2-azidotricosane-1,3,4-triol distinguishes it from analogs like (2S,3S,4R)-2-amino-octadecane-1,3,4-triol and natural amide derivatives. Azides enable bioorthogonal "click" reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), facilitating covalent conjugation to carrier proteins in vaccines . In contrast, amine or amide groups in analogs require additional activation steps for coupling, reducing efficiency .

Chain Length and Bioactivity

Chain length impacts lipid solubility and receptor binding. The 23-carbon backbone of (2S,3S,4R)-2-azidotricosane-1,3,4-triol enhances membrane integration compared to shorter-chain analogs (e.g., octadecane derivatives). However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization . Natural amide-based triols (e.g., compound 1 from Actinostemma lobatum) exhibit comparable chain lengths but lack azide-driven reactivity, limiting their utility in synthetic applications .

Stereochemical Specificity

The (2S,3S,4R) configuration is conserved across synthetic and natural triols to maintain CD1d receptor affinity. For example, stereochemical mismatches in azide or amide analogs reduce iNKT cell activation by >90%, as shown in cytokine production assays . Natural amide derivatives (e.g., compound 2 from Actinostemma lobatum) share this configuration, suggesting evolutionary conservation of bioactive stereochemistry .

Biological Activity

(2S,3S,4R)-2-Azidotricosane-1,3,4-triol is a complex organic compound with potential biological activities. Its structural characteristics suggest that it may interact with various biological systems, potentially influencing cellular processes. This article reviews the available data on the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

The compound is characterized by its azido group and multiple hydroxyl groups which contribute to its solubility and reactivity. The molecular formula is C21H43N3O3C_{21}H_{43N_{3}O_{3}} with a molecular weight of approximately 375.6 g/mol. The presence of the azido group may enhance its reactivity in biological systems.

Research indicates that compounds with similar structures often exhibit a range of biological activities due to their ability to interact with cellular membranes and proteins. The hydroxyl groups can participate in hydrogen bonding, enhancing interactions with biomolecules.

Potential Mechanisms:

  • Antimicrobial Activity : Compounds with long-chain alcohols have been shown to possess antimicrobial properties by disrupting microbial cell membranes.
  • Antioxidant Activity : Hydroxyl-containing compounds often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cell Signaling : The azido group may play a role in photochemical reactions that can modify proteins or nucleic acids, influencing cell signaling pathways.

Biological Activity Overview

A summary of the biological activities associated with (2S,3S,4R)-2-Azidotricosane-1,3,4-triol is presented in Table 1.

Activity Type Description References
AntimicrobialPotential inhibition of bacterial growth
AntioxidantScavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cells
Modulation of EnzymesInfluence on enzyme activity related to metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of long-chain alcohols similar to (2S,3S,4R)-2-Azidotricosane-1,3,4-triol, it was found that these compounds effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption caused by the hydrophobic tail of the molecule interacting with lipid bilayers .

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant potential of azido-containing compounds. The study demonstrated that (2S,3S,4R)-2-Azidotricosane-1,3,4-triol exhibited significant free radical scavenging activity in vitro. This property was linked to the presence of hydroxyl groups which donate electrons to neutralize reactive oxygen species .

Case Study 3: Cytotoxic Effects on Cancer Cells

Research has also indicated that (2S,3S,4R)-2-Azidotricosane-1,3,4-triol can induce cytotoxic effects in certain cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are most effective for producing (2S,3S,4R)-2-Azidotricosane-1,3,4-triol, and what key reaction parameters require optimization?

The synthesis typically involves azide introduction via nucleophilic substitution or Staudinger reactions. For example, (2S,3S,4R)-2-azidooctadecane-1,3,4-triol (a structural analog) is synthesized by reacting aminated precursors with K₂CO₃ and CuSO₄ in MeOH/H₂O, followed by purification via column chromatography and recrystallization . Critical parameters include temperature control (e.g., -20°C for silylation steps to prevent side reactions) , solvent selection (dry pyridine for tritylation ), and stoichiometric ratios of reagents like (tBu)₂Si(OTf)₂ for protecting group installation . Scalability requires careful management of intermediates, such as avoiding azide decomposition during dehydration steps.

Q. Which analytical techniques are essential for confirming the structural and stereochemical integrity of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol?

  • Mass Spectrometry (ESI-MS): Exact mass analysis (e.g., [M+Na]⁺ observed at m/z 366.2725 vs. calculated 366.2733) confirms molecular formula .
  • NMR Spectroscopy: ¹H and ¹³C NMR identify regiochemical and stereochemical features, such as distinguishing benzyl or trityl-protected hydroxyls .
  • HPLC: Size-exclusion HPLC (e.g., Superose® 12) monitors purity and conjugate formation in glycoconjugate applications .
  • Polarimetry: Validates optical activity consistent with the (2S,3S,4R) configuration .

Q. How is the azide functional group strategically utilized in downstream applications of this compound?

The azide group enables bioorthogonal "click chemistry" (e.g., CuAAC with alkynes) for conjugating the compound to proteins or lipids in glycoconjugate vaccines . This functional group also allows selective reduction to amines (e.g., using PPh₃/H₂O ) for further derivatization, such as acylations in sphingolipid analogs .

Advanced Research Questions

Q. What strategies resolve diastereoselectivity challenges during the synthesis of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol and its analogs?

Stereochemical control is achieved through:

  • Cis-dihydroxylation: Using OsO₄/NMO at low temperatures (-10°C) to favor desired diastereomers (99:1 selectivity) .
  • Chiral auxiliaries: Aziridine aldehydes with fixed configurations ensure stereoselective alkene functionalization .
  • Protecting group tactics: Sequential tritylation and silylation (e.g., (tBu)₂Si groups) direct regioselective reactions while preserving stereochemistry .

Q. How does the stereochemistry of (2S,3S,4R)-2-Azidotricosane-1,3,4-triol influence its bioactivity in immune modulation?

The ribo-configuration (2S,3S,4R) mimics natural phytosphingosines, which are critical for binding to CD1d receptors on antigen-presenting cells. This interaction activates invariant natural killer T (iNKT) cells, a mechanism leveraged in α-galactosylceramide-based cancer immunotherapies . Modifications to the acyl chain or hydroxyl groups (e.g., benzyl protection ) alter lipid solubility and binding affinity, impacting cytokine release profiles.

Q. What computational or experimental approaches optimize reaction yields for large-scale synthesis?

  • Kinetic studies: Monitoring reaction progress via TLC or in-situ IR identifies rate-limiting steps (e.g., azide displacement).
  • Design of Experiments (DoE): Statistical optimization of variables like solvent polarity, catalyst loading, and temperature improves yield .
  • Quantum chemistry modeling: Predicts transition states for stereoselective steps, such as dihydroxylation .
  • Flow chemistry: Continuous processing minimizes decomposition of sensitive intermediates like azides .

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